N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a furylmethyl group, and a trimethoxybenzylidene moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-furylmethyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzylidene moiety, in particular, is known for its potential biological activities, making this compound a valuable subject for further research .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-24-18(20(25)22-11-14-6-5-7-29-14)15(12-23-24)21-10-13-8-16(26-2)19(28-4)17(9-13)27-3/h5-10,12H,11H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXAYDNKUZLQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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